molecular formula C8H15ClN2O2 B8796527 2-chloro-N-(2-morpholin-4-ylethyl)acetamide CAS No. 112361-76-9

2-chloro-N-(2-morpholin-4-ylethyl)acetamide

Cat. No. B8796527
M. Wt: 206.67 g/mol
InChI Key: HESCWKZVQGKTRM-UHFFFAOYSA-N
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Patent
US05753660

Procedure details

Chloroacetyl chloride (1.73 g, 15 mmol) was dissolved in 4 mL of dichloromethane and cooled to 5° C. in an ice-water bath. 4-(2-Aminoethyl)morpholine (2 g, 15 mmol) was dissolved in 4 mL of dichloromethane containing triethylamine (3.03 g, 30 mmol) which was then added to this cold solution at 5° C. A solid precipitate formed immediately after the triethylamine was added. The reaction mixture was stirred for 3 hours at room temperature. The reaction mixture was diluted with 100 mL of dichloromethane and 20 mL of water. The organic solution was washed with 5% aqueous NaHCO3 (2×50 mL), brine (1×50 mL), dried over MgSO4, filtered and concentrated under reduced pressure. The resulting residue was dried in vacuo to give 2.57 g (83.7%) of N-(2-chloroacetyl)-2-(4-morpholinyl)ethylamine as a yellow solid. 1H NMR (300 MHz / CDCl3): ∂ 2.48-2.55 (m, 6H), 3.38 (dd, 2H, J=5.63 Hz), 3.71 (t, 4H, J=4.53 Hz), 4.04 (s, 2H); mass spectrum, m/z=207.1 (M+H); HRMS calcd for C8H15N2O2Cl1 206.0822, found 206.0814.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.C(N(CC)CC)C>ClCCl.O>[Cl:1][CH2:2][C:3]([NH:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)=[O:4]

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
3.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to this cold solution at 5° C
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The organic solution was washed with 5% aqueous NaHCO3 (2×50 mL), brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC(=O)NCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: PERCENTYIELD 83.7%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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